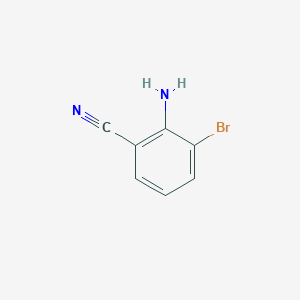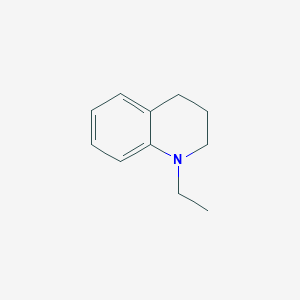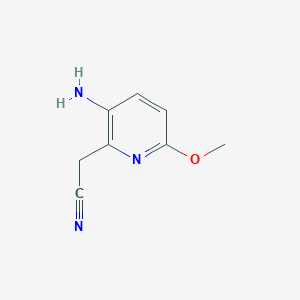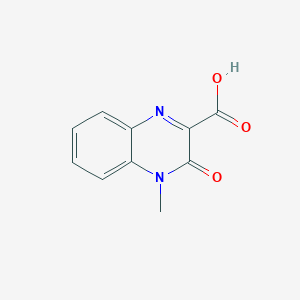
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid
Übersicht
Beschreibung
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 204.18 and a molecular formula of C10H8N2O3 .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, involves the reaction of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide .Molecular Structure Analysis
The InChI code for 4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is 1S/C10H8N2O3/c1-12-7-5-3-2-4-6 (7)11-8 (9 (12)13)10 (14)15/h2-5H,1H3, (H,14,15) .Physical And Chemical Properties Analysis
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid is a pale-yellow to yellow-brown solid . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
1. Anticancer and Anti-inflammatory Agents
- Methods of Application: The compound is reacted with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide to synthesize novel quinoxaline derivatives .
- Results: Most of the synthesized compounds exhibited good anticancer and COX-2 inhibitory activities. MTT assay revealed that compounds 11 and 13 were the most potent and exhibited very strong anticancer activity against the three cancer cell lines with IC 50 values ranging from 0.81 μM to 2.91 μM .
2. Antimicrobial Activity
- Application Summary: Quinoxaline derivatives synthesized from this compound have shown significant antibacterial activity with respect to both Gram-positive and Gram-negative species .
- Results: The synthesized compounds possess significant antibacterial activity .
3. Dual EGFR and COX-2 Inhibitors
- Application Summary: This compound is used in the synthesis of novel quinoxaline derivatives, which have been evaluated as potential dual EGFR and COX-2 inhibitors. These inhibitors can be used as potential anticancer and anti-inflammatory agents .
- Methods of Application: The compound is reacted with different aldehydes, ketones, diketones, ketoesters, as well as hydrazine, phenyl isothiocyanate, carbon disulphide to synthesize novel quinoxaline derivatives .
- Results: Most of the synthesized compounds exhibited good anticancer and COX-2 inhibitory activities. Compounds 4a, 5, 11 and 13 were the most potent and exhibited very strong anticancer activity against the three cancer cell lines with IC 50 values ranging from 0.81 μM to 2.91 μM .
4. Antiviral Activity
- Application Summary: Indole derivatives, which can be synthesized from quinoxaline derivatives, have shown potential as antiviral agents .
- Results: The synthesized indole derivatives possess significant antiviral activity .
5. Antitumor Activity
- Application Summary: Certain derivatives of “4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid” have shown potential as antitumor agents .
- Results: Compared with the control drug, compound IVi possessed more potent inhibitory activity against breast cancer cell T47D .
6. Antibacterial Activity
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-3-oxoquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-12-7-5-3-2-4-6(7)11-8(9(12)13)10(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METOOALWGDACGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512555 | |
| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid | |
CAS RN |
18559-42-7 | |
| Record name | 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

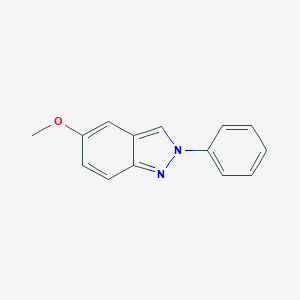
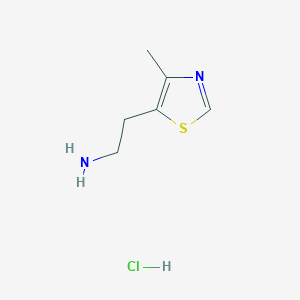
![Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B168609.png)
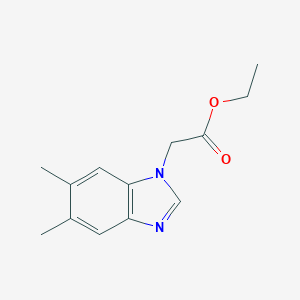
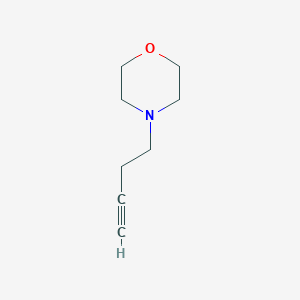
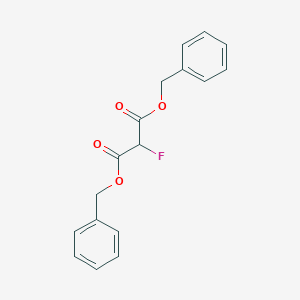
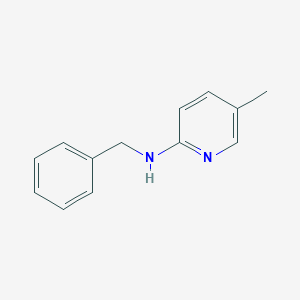
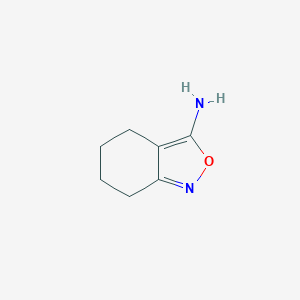
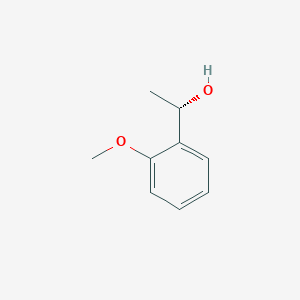
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

